![molecular formula C12H18N2O4 B580549 Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105664-04-7](/img/structure/B580549.png)
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate , adhering to IUPAC rules for spirocyclic systems and substituents. The nomenclature breaks down as follows:
The molecular formula is C₁₂H₁₈N₂O₄ , with an average mass of 254.286 g/mol and a monoisotopic mass of 254.126657 g/mol.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its spirocyclic core and substituents:
Spiro[3.5]nonane Core :
Conformational Features :
Crystallographic Characterization and X-ray Diffraction Studies
While direct crystallographic data for this compound is limited, analogous diazaspiro systems provide insight:
Comparative Analysis with Related Diazaspiro Compounds
The structural and functional properties of this compound are contrasted with other diazaspiro derivatives:
Distinguishing Features :
- Spiro[3.5]nonane System : Larger spiro junction compared to spiro[3.3]heptane systems, enabling enhanced stability and diverse reactivity.
- Dioxo Groups : Ketone functionalities at positions 7 and 9 introduce hydrogen-bonding sites, critical for molecular recognition in biological systems.
- tert-Butyl Ester : Provides steric protection and solubility advantages over smaller esters like methyl or ethyl.
Properties
IUPAC Name |
tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-9(16)4-8(12)15/h4-7H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCJMCHUZWOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725589 | |
Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105664-04-7 | |
Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the spirocyclic core, which involves the formation of a spiro ring system.
Functional Group Introduction:
Oxidation and Reduction: The dioxo groups are introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively.
Case Study: Anticancer Activity
A study published in Bioorganic and Medicinal Chemistry Letters highlighted the compound's potential as an anticancer agent. The research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its role as a lead compound for further drug development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations enables the creation of more complex molecules.
Synthesis Method
Recent patents have detailed efficient synthetic routes for producing this compound. One method involves multi-step reactions starting from readily available precursors, which enhances its feasibility for industrial applications . The synthesis typically includes:
- Formation of the spiro structure via cyclization reactions.
- Functionalization at the carboxylate position to enhance reactivity.
- Purification steps to obtain the desired product with high yield.
Applications in Material Science
Beyond medicinal applications, this compound can be utilized in material science as a precursor for polymers or advanced materials due to its unique chemical properties.
Polymerization Studies
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. It can act as a crosslinking agent in certain polymerization reactions .
Research and Development
The ongoing research into this compound focuses on optimizing its synthesis and exploring new applications:
- Optimization of Synthetic Routes : Efforts are underway to streamline the synthesis process to reduce costs and increase yield.
- Exploration of Biological Activities : Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The dioxo groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Pharmacological Relevance
- Sigma Receptor Affinity: The dioxo compound’s rigid spiro core enhances conformational restraint, improving receptor selectivity compared to flexible analogues like tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate .
- Toxicity Profile : Compounds with oxalate salts (e.g., 2,6-diazaspiro oxalate) exhibit higher acute oral toxicity (Category 4) compared to the free base form of the dioxo compound .
Data Tables for Quick Reference
Table 1: Structural and Commercial Comparison
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | 1105664-04-7 | 282.31* | Medicinal chemistry |
Tert-butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | - | 366.46 | Sigma receptor ligands |
Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | 3D-NKD09474 | 240.30 | Drug discovery |
Tert-butyl 7-Oxa-2-azaspiro[3.5]nonane-2-carboxylate | 1934950-79-4 | 227.30 | CNS drug development |
*Calculated based on molecular formula C₁₃H₂₀N₂O₅.
Biological Activity
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS Number: 1105664-04-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a diazaspiro structure which is significant in drug design for its ability to interact with various biological targets.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of dioxo groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Study 1: Anticancer Activity
A study investigated the anticancer properties of related diazaspiro compounds. The results showed that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, compound 15f from a related series demonstrated significant activity against hepatocellular carcinoma by targeting lysosomal pathways and inducing autophagy .
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition profile of diazaspiro compounds. It was found that certain derivatives effectively inhibited enzymes involved in tumor metabolism, suggesting a potential role in cancer therapy .
Comparative Biological Activity Table
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential anticancer activity | Enzyme inhibition, apoptosis |
Compound 15f | Inhibits hepatocellular carcinoma | Autophagy induction |
Polyamine conjugates | Antitumor effects | Crosstalk between autophagy and apoptosis |
Safety and Regulatory Status
This compound is primarily designated for non-human research and is not approved for therapeutic or veterinary use . This classification underscores the need for further investigation into its safety profile before any clinical applications can be considered.
Q & A
Basic Research Questions
Q. What key factors should be considered when optimizing the synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate to minimize side reactions?
- Methodological Answer :
- Protective Groups : Use tert-butyl carbamate (Boc) to protect reactive amines, ensuring selective functionalization of the spirocyclic core .
- Reaction Conditions : Optimize temperature (e.g., 0–25°C for cyclization steps) and solvent polarity (e.g., dichloromethane or THF) to control reaction kinetics and reduce byproducts .
- Catalysts : Employ acid catalysts (e.g., trifluoroacetic acid) for Boc deprotection under mild conditions, preserving the diazaspiro scaffold .
- Workup Strategies : Use aqueous extraction and chromatographic purification to isolate the product from unreacted starting materials .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the spirocyclic structure and monitors reaction progress (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 241.3) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and bond lengths (e.g., SHELX refinement for spirocyclic angles) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ketone and ester groups) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Temperature Sensitivity : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
- Light Exposure : Use amber vials to avoid photodegradation of the diazaspiro core .
- Solvent Compatibility : Test solubility in aprotic solvents (e.g., DMF, DMSO) to avoid decomposition during biological assays .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound derivatives?
- Methodological Answer :
- Nucleophilic Substitution : The ketone group at C7 participates in nucleophilic attacks, enabling alkylation or acylation (e.g., benzoylation via benzoyl chloride) .
- Reductive Amination : Secondary amines in the diazaspiro ring react with aldehydes under hydrogenation to form tertiary amines .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the spirocyclic carbon .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to sigma receptors (e.g., σ1/σ2) using AutoDock Vina to prioritize derivatives with high affinity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .
- MD Simulations : Analyze stability in lipid bilayers to assess blood-brain barrier permeability for CNS drug candidates .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Metabolic Stability Tests : Use liver microsomes to compare degradation rates and identify active metabolites .
- Orthogonal Validation : Cross-verify IC50 values via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.